molecular formula C20H22N4O2 B2398241 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea CAS No. 941946-04-9

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Cat. No.: B2398241
CAS No.: 941946-04-9
M. Wt: 350.422
InChI Key: IBDUFNUWTUMRPI-PTGBLXJZSA-N
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Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound features a quinazolinone core with a butyl group and a m-tolyl urea moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Formation of the Urea Moiety: The urea moiety can be formed by reacting the quinazolinone derivative with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinazolinone derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may have potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Urea Derivatives: Compounds with similar urea moieties, such as N-phenyl-N’-methylurea.

Uniqueness

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is unique due to its specific combination of a quinazolinone core with a butyl group and a m-tolyl urea moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-4-12-24-18(16-10-5-6-11-17(16)22-20(24)26)23-19(25)21-15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNRUKPZWIMSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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